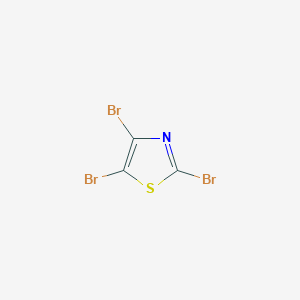
2,4,5-Tribromothiazole
Overview
Description
2,4,5-Tribromothiazole is a heterocyclic compound with the molecular formula C3HBr3NS It is characterized by the presence of three bromine atoms attached to a thiazole ring
Scientific Research Applications
2,4,5-Tribromothiazole has several applications in scientific research:
Pharmaceutical Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: Researchers use this compound to study the effects of brominated heterocycles on biological systems.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their anti-inflammatory and analgesic activities .
Mode of Action
It’s known that the compound is synthesized by using abstractable hydrogen present in 2,4,5-triphenylimidazole . This suggests that the compound might interact with its targets through hydrogen bonding or other types of molecular interactions.
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
Similar compounds have shown moderate to good anti-inflammatory activity by carrageenan-induced rat paw edema method as well as analgesic activity on eddy’s hot plate .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 5 positions of the thiazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tribromothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form triarylated thiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: n-Butyllithium, methyllithium
Cross-Coupling: Palladium catalysts, boronic acids
Major Products:
Substitution Products: Various trisubstituted thiazoles
Coupling Products: Triarylated thiazoles
Comparison with Similar Compounds
- 2,4-Dibromothiazole
- 2,5-Dibromothiazole
- 2,4,5-Trichlorothiazole
Comparison: 2,4,5-Tribromothiazole is unique due to the presence of three bromine atoms, which impart distinct electronic and steric properties compared to its analogs. For example, 2,4-dibromothiazole and 2,5-dibromothiazole have only two bromine atoms, resulting in different reactivity and applications. The tribromo compound’s higher degree of bromination enhances its potential for further functionalization and use in complex synthetic pathways .
Properties
IUPAC Name |
2,4,5-tribromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3NS/c4-1-2(5)8-3(6)7-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZUHHBVUBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490879 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57314-13-3 | |
| Record name | 2,4,5-Tribromo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)





![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)

![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)



